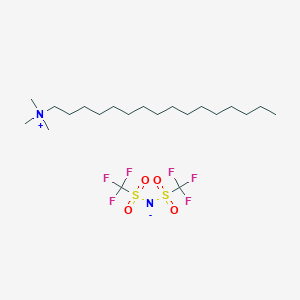

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide; 99%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

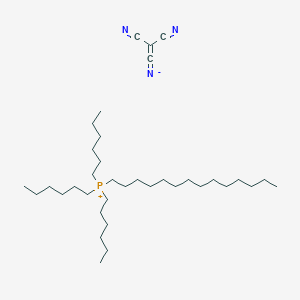

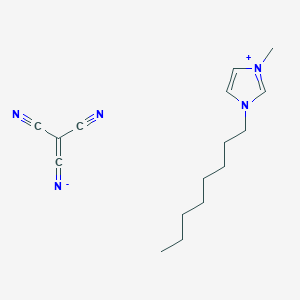

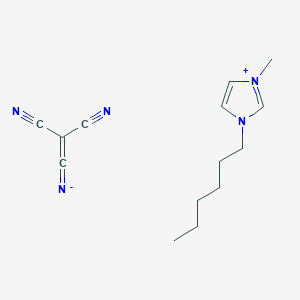

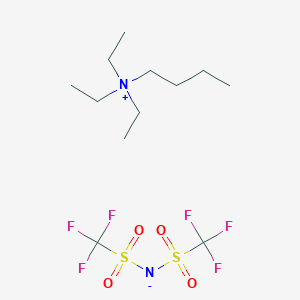

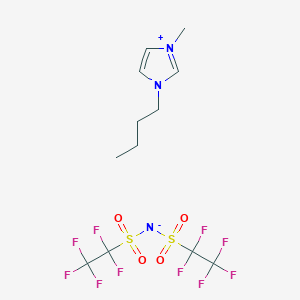

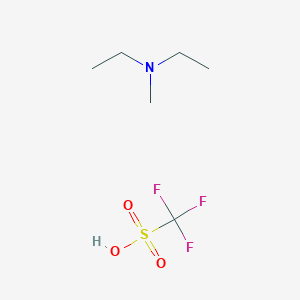

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a highly hydrophobic ionic liquid that consists of a cationic surfactant (hexadecyltrimethylammonium, HTAB) and an anionic salt (bis(trifluoromethylsulfonyl)imide, TFSI) . It is commonly used as a solvent, electrolyte, and surfactant in various scientific and industrial applications.

Synthesis Analysis

The synthesis of HTAB-TFSI can be achieved by mixing HTAB and TFSI in an appropriate solvent such as acetonitrile and heating the mixture to a certain temperature while stirring. The synthesized HTAB-TFSI can be characterized by various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry.Molecular Structure Analysis

The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of HTAB-TFSI show differences from the conventional H-bonds . A total of six stable HTAB-TFSI ion pair conformers were observed . Our results show that a doubly ionic H-bond exists between HTAB-TFSI ion pair conformers .Physical and Chemical Properties Analysis

HTAB-TFSI is a colorless and odorless liquid with a viscosity of 24.8 cP at 25°C. Its melting point is -40°C, and its boiling point is 188°C. HTAB-TFSI has high thermal stability and negligible vapor pressure, making it a useful solvent in high-temperature processes. It is also highly soluble in nonpolar solvents and shows strong hydrophobicity due to the long alkyl chains in its HTAB component.Direcciones Futuras

The anion in HTAB-TFSI is widely used in ionic liquids, as it is less toxic and more stable than more “traditional” counterions such as tetrafluoroborate . This anion is also of importance in lithium-ion and lithium metal batteries because of its high dissociation and conductivity . Therefore, the future directions of HTAB-TFSI could involve its use in next-generation low-power electronics and optoelectronic devices .

Mecanismo De Acción

Target of Action

. This suggests that the compound interacts with a wide range of targets depending on its application.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide. For instance, in the context of perovskite solar cells, alkylammonium bis(trifluoromethylsulfonyl)imide has been reported to act as a dopant and surface passivator, contributing to the efficiency and stability of the cells .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDFUKFOMDIPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)

![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)

![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)